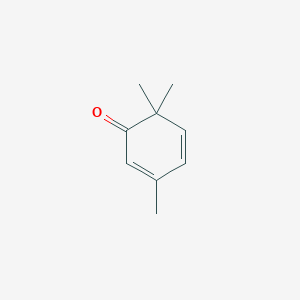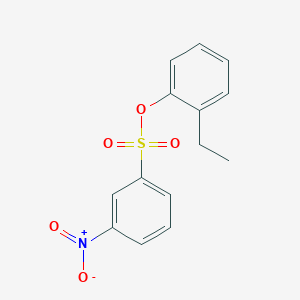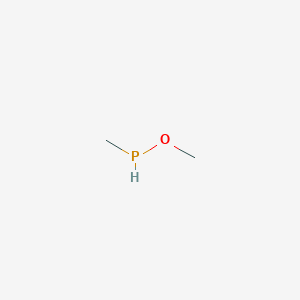
Methyl methylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl methylphosphinite is an organophosphorus compound with the chemical formula CH₅O₂P. It is a colorless liquid that is primarily used in organic synthesis and as an intermediate in various chemical reactions. This compound is known for its reactivity and versatility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl methylphosphinite can be synthesized through several methods. One common method involves the reaction of methyl iodide with a phosphinite salt. The reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often involves the use of catalysts and specific temperature and pressure conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl methylphosphinite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form methyl methylphosphonate.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halides like methyl iodide and other electrophiles are common reagents.
Major Products
Oxidation: Methyl methylphosphonate.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinites.
Scientific Research Applications
Methyl methylphosphinite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various phosphorus-containing compounds.
Biology: It is studied for its potential use in biochemical pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl methylphosphinite involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to form bonds with electrophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but with two methyl groups attached to the phosphorus atom.
Methylphosphonic acid: Contains a phosphonic acid group instead of a phosphinite group.
Uniqueness
Methyl methylphosphinite is unique due to its specific reactivity and ability to form a wide range of derivatives. Its versatility in organic synthesis makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
20502-94-7 |
|---|---|
Molecular Formula |
C2H7OP |
Molecular Weight |
78.05 g/mol |
IUPAC Name |
methoxy(methyl)phosphane |
InChI |
InChI=1S/C2H7OP/c1-3-4-2/h4H,1-2H3 |
InChI Key |
YAWLOYUUBJPJFH-UHFFFAOYSA-N |
Canonical SMILES |
COPC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


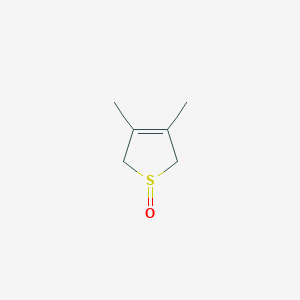
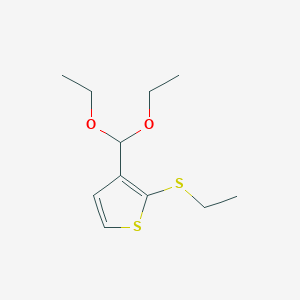

![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)

![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)
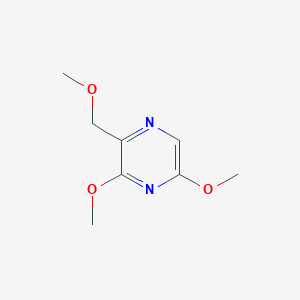

![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)



